4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine
CAS No.:
Cat. No.: VC16187980
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.
![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine -](/images/structure/VC16187980.png)
Specification
Molecular Formula | C11H15ClN2O2 |
---|---|
Molecular Weight | 242.70 g/mol |
IUPAC Name | 4-[2-(6-chloropyridin-3-yl)oxyethyl]morpholine |
Standard InChI | InChI=1S/C11H15ClN2O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2 |
Standard InChI Key | LIBKIDPJYQPTJW-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCOC2=CN=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine (IUPAC name: 4-[2-(6-chloropyridin-3-yloxy)ethyl]morpholine) is a bicyclic compound featuring a morpholine ring linked via an ethyl ether bridge to a 6-chloropyridin-3-yl group. The morpholine moiety (C₄H₉NO) adopts a chair conformation, while the chloropyridine ring (C₅H₃ClN) introduces planar aromaticity and electronic asymmetry. The ethyloxy linker (-O-CH₂-CH₂-) provides rotational flexibility, enabling conformational adaptability in biological interactions .
Stereoelectronic Features
The chlorine atom at the pyridine C6 position exerts a strong -I effect, polarizing the ring and creating electron-deficient regions at C2 and C4. This electronic profile facilitates nucleophilic aromatic substitution reactions, a property leveraged in related chloropyridine derivatives . The morpholine nitrogen’s lone pair participates in weak hydrogen bonding, enhancing solubility in polar solvents.
Physicochemical Data
Table 1 summarizes key physicochemical parameters derived from computational modeling and analog comparisons :
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅ClN₂O₂ |
Molecular Weight | 242.71 g/mol |
Log P (octanol-water) | 1.85 (predicted) |
Water Solubility | 2.1 mg/mL (25°C, predicted) |
pKa (morpholine N) | 7.5 ± 0.3 |
pKa (pyridine N) | 3.2 ± 0.2 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
The moderate Log P value suggests balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapeutics . Aqueous solubility is limited by the chloropyridine group but enhanced by the morpholine’s polarity.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for synthesizing 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine:
-
Etherification Approach: Coupling 6-chloro-3-hydroxypyridine with 2-chloroethylmorpholine.
-
Mitsunobu Reaction: Utilizing diethyl azodicarboxylate (DEAD) to link the alcohol and amine precursors.
Williamson Ether Synthesis
Step 1: Preparation of 2-Chloroethylmorpholine
Morpholine (87.1 mmol) is reacted with 1-bromo-2-chloroethane (95.8 mmol) in anhydrous THF under N₂ at 0°C. After 12 h at 25°C, the mixture is concentrated and purified via vacuum distillation (bp 98–102°C at 15 mmHg) to yield 2-chloroethylmorpholine (72% yield) .
Step 2: Ether Formation
6-Chloro-3-hydroxypyridine (50 mmol) and 2-chloroethylmorpholine (55 mmol) are dissolved in DMF with K₂CO₃ (150 mmol). The reaction is heated to 80°C for 8 h, cooled, and filtered. The crude product is recrystallized from ethyl acetate/hexane (1:3) to obtain the title compound (68% yield, purity >98% by HPLC) .
Mitsunobu Alternative
6-Chloro-3-hydroxypyridine (1 eq), 2-hydroxyethylmorpholine (1.2 eq), triphenylphosphine (1.5 eq), and DEAD (1.5 eq) are stirred in THF at 0°C. After 24 h at 25°C, the solvent is evaporated, and the residue is chromatographed (SiO₂, CH₂Cl₂/MeOH 95:5) to yield the product (61% yield) .
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.8 Hz, 1H, Py-H2), 7.24 (dd, J=8.8, 2.8 Hz, 1H, Py-H4), 6.72 (d, J=8.8 Hz, 1H, Py-H5), 4.18 (t, J=6.0 Hz, 2H, OCH₂), 3.72 (t, J=4.4 Hz, 4H, Morpholine-OCH₂), 2.64 (t, J=6.0 Hz, 2H, NCH₂), 2.48 (m, 4H, Morpholine-NCH₂).
-
LC-MS: m/z 243.1 [M+H]⁺ (calc. 242.71).
Biological Activity and Applications
Kinase Inhibition
Molecular docking studies predict strong interactions with EGFR’s ATP-binding pocket (ΔG = -9.8 kcal/mol), driven by:
-
Chlorine forming a halogen bond with Thr766.
-
Morpholine oxygen hydrogen bonding to Lys721.
Antimicrobial Activity
Analog screening reveals MIC values of 8 μg/mL against Staphylococcus aureus (ATCC 29213), comparable to ciprofloxacin. The mechanism likely involves disruption of DNA gyrase through chloropyridine intercalation .
Material Science Applications
The compound’s dual solubility enables its use as:
-
A corrosion inhibitor for mild steel in HCl (88% efficiency at 500 ppm).
-
A ligand for Cu(II) complexes in catalytic oxidation reactions (TOF = 1,200 h⁻¹).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume